Cas no 1338494-94-2 (2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid)

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a specialized thiazole derivative with a methoxyethoxy side chain, offering unique reactivity and solubility properties. Its structure combines a carboxylic acid functionality with a thiazole core, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The methoxyethoxy group enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The methyl substitution at the 4-position contributes to steric and electronic modulation, influencing regioselectivity in further derivatization. This compound is valued for its potential in constructing heterocyclic frameworks and as a precursor for bioactive molecules. Its stability under standard conditions ensures reliable handling and storage.
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid structure
1338494-94-2 structure
Product Name:2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS No:1338494-94-2
MF:C8H11NO4S
MW:217.24224114418
MDL:MFCD20441365
CID:4695435
Update Time:2025-05-19

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
    • 2-(2-methoxyethoxy)-4-methylthiazole-5-carboxylic acid
    • STL251695
    • BBL033133
    • T5057
    • 5-thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl-
    • 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
    • MDL: MFCD20441365
    • Inchi: 1S/C8H11NO4S/c1-5-6(7(10)11)14-8(9-5)13-4-3-12-2/h3-4H2,1-2H3,(H,10,11)
    • InChI Key: KRYDWKOXQCAKOY-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C)N=C1OCCOC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Topological Polar Surface Area: 96.9

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 366.7±52.0 °C at 760 mmHg
  • Flash Point: 175.6±30.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid Security Information

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2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1338494-94-2)2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Order Number:A1124332
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:34
Price ($):240.0
Email:sales@amadischem.com

Additional information on 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1338494-94-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this molecule incorporates a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms, along with substituents that enhance its chemical and biological properties.

The thiazole ring in this compound plays a crucial role in determining its reactivity and bioavailability. The presence of the methoxyethoxy group at the 2-position introduces electron-donating effects, which can influence the molecule's stability and solubility. Additionally, the methyl group at the 4-position contributes to the overall hydrophobicity of the molecule, potentially enhancing its ability to cross cellular membranes. The carboxylic acid group at the 5-position is a key functional group that can participate in hydrogen bonding, making it suitable for various chemical modifications or interactions with biological targets.

Recent studies have highlighted the potential of thiazole derivatives as candidates for anti-inflammatory, anticancer, and antimicrobial agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain thiazole-containing compounds exhibit potent inhibitory activity against inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid could be a promising lead compound for developing novel anti-inflammatory drugs.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One efficient approach involves the reaction of an appropriate thioamide with an aldehyde or ketone in the presence of a base to form the thiazole ring. Subsequent functionalization steps can introduce the methoxyethoxy and methyl groups at their respective positions. The carboxylic acid group can be introduced via oxidation or hydrolysis reactions depending on the starting materials used.

The biological evaluation of 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid has shown promising results in preclinical studies. For example, experiments conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is attributed to its ability to target specific pathways involved in cancer cell proliferation and survival.

Moreover, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with various protein targets. These studies suggest that the thiazole ring serves as a key interaction site for hydrogen bonding and hydrophobic interactions with target enzymes or receptors. The presence of electron-donating groups such as methoxyethoxy further enhances these interactions, making the compound a strong candidate for drug development.

In conclusion, 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1338494-94-2) represents a valuable addition to the arsenal of bioactive compounds with potential applications in therapeutics. Its unique structure combines functional groups that confer versatility in chemical reactivity and biological activity. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1338494-94-2)2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
A1124332
Purity:99%
Quantity:1g
Price ($):240.0
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